2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid
Description
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid is a heterocyclic compound featuring a seven-membered azepane ring protected by a tert-butoxycarbonyl (BOC) group and a fluoro-substituted acetic acid side chain. The BOC group enhances stability during synthesis, while the fluorine atom modulates electronic properties and metabolic resistance. This compound is synthesized via methods analogous to Reference Examples 87 and 88, as described in a 2024 patent (EP 4 374 877 A2) . Its structural uniqueness lies in the azepane core, distinguishing it from smaller six-membered ring analogs like piperidine or piperazine derivatives.
Properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-13(2,3)19-12(18)15-7-4-5-9(6-8-15)10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXBAFSUSZVHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Boc Protecting Group: The azepane ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azepane.
Fluoroacetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, while the Boc-protected azepane ring can interact with biological receptors or proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
*Estimated based on azepane (C₆H₁₁N) + BOC (C₅H₁₀O₂) + 2-fluoroacetic acid (C₂H₂FO₂).
Key Observations:
- Fluorine Substitution : The target compound’s fluorine on the acetic acid side chain contrasts with piperidine-based analogs where fluorine is on the ring (–6). This position may lower the pKa of the carboxylic acid, increasing ionization and solubility under physiological conditions .
- Piperazine vs. Azepane : Piperazine derivatives () have two nitrogen atoms, altering hydrogen-bonding capacity and polarity compared to single-nitrogen azepane .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison (Available Data)
†Estimated based on fluorine’s lipophilicity-enhancing effects.
Key Findings:
- Lipophilicity (logP) : The target compound’s logP (~1.5) is higher than piperazine (0.84) and difluoropiperidine (1.2) analogs due to the larger azepane ring and fluorine .
- BBB Permeability : Piperazine derivatives () show lower blood-brain barrier penetration due to higher polarity, while azepane and difluoropiperidine analogs may have moderate permeability .
Biological Activity
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C12H18FNO4
- Molecular Weight : 245.28 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) group attached to an azepane, along with a fluoroacetic acid moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to fatty acid metabolism, similar to other compounds targeting acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs) .
Pharmacological Properties
Research indicates that compounds with similar structures have shown various pharmacological effects, such as:
- Anti-inflammatory activity : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
- Antidiabetic effects : By influencing lipid metabolism and insulin sensitivity, these compounds could potentially aid in managing type 2 diabetes .
Case Studies
- Inhibition of ACCs :
- Dual Modulators :
Data Table: Biological Activity Overview
Q & A
Q. What methodologies are recommended for assessing the compound’s photostability under laboratory lighting conditions?
- Methodological Answer : Expose solid and dissolved samples to controlled UV-Vis light (e.g., 365 nm, 500 W/m²) in a photoreactor. Monitor degradation via HPLC and identify photoproducts using HRMS. Compare results with dark controls stored in amber vials. For environmental fate studies, simulate sunlight exposure using xenon-arc lamps .
Q. How can researchers evaluate the ecological toxicity of this compound in aquatic systems?
- Methodological Answer : Follow OECD Test Guidelines:
- Acute Toxicity : Daphnia magna immobilization assay (48-hr EC₅₀).
- Chronic Toxicity : Algal growth inhibition (72-hr IC₅₀, using Pseudokirchneriella subcapitata).
- Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish embryos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
